Product packaging for Ethyl 2-bromotetradecanoate(Cat. No.:CAS No. 14980-92-8)

Ethyl 2-bromotetradecanoate

Cat. No.: B1293810
CAS No.: 14980-92-8
M. Wt: 335.32 g/mol
InChI Key: JQQZIRFEGUUJBP-UHFFFAOYSA-N
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Description

Contextual Significance of Alpha-Bromo Esters in Synthetic Chemistry

Alpha-bromo esters are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to the ester's carbonyl group. fiveable.me This specific placement of the bromine atom is crucial as it significantly influences the molecule's reactivity. The presence of the bromine at the alpha position enhances the electrophilicity of the alpha-carbon, making these esters highly susceptible to nucleophilic substitution reactions. fiveable.mevulcanchem.com

This heightened reactivity makes alpha-bromo esters versatile intermediates in organic synthesis. fiveable.me They are frequently employed to introduce new functional groups or to form new carbon-carbon bonds. fiveable.meorganic-chemistry.org For instance, they are key reactants in the Reformatsky reaction, where they react with aldehydes or ketones in the presence of zinc to form β-hydroxy esters. testbook.com Furthermore, their ability to undergo SN2 reactions with various nucleophiles makes them indispensable precursors for synthesizing a wide range of compounds, including α-amino acids and other biologically relevant molecules. vulcanchem.comlibretexts.org The Hell-Volhard-Zelinskii reaction is a classic method for preparing α-bromo carboxylic acids, which can then be esterified to yield α-bromo esters. libretexts.org

Structural Characteristics and Reactivity Profile of Ethyl 2-bromotetradecanoate as a Key Intermediate

This compound is defined by its long 14-carbon chain (derived from tetradecanoic acid, also known as myristic acid), an ethyl ester group, and a bromine atom at the alpha-position. guidechem.com Its molecular formula is C₁₆H₃₁BrO₂. chembk.comlookchem.comsynquestlabs.com

Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₆H₃₁BrO₂
Molecular Weight 335.325 g/mol
CAS Number 14980-92-8
Appearance Colorless liquid
Boiling Point 128-133°C at 0.1 mmHg chembk.com; 378.4°C at 760 mmHg lookchem.com
Density 1.082 g/cm³ lookchem.com
Refractive Index n20/D 1.459 (lit.) chembk.comlookchem.com

| Solubility | Sparingly soluble in water guidechem.com |

Note: Data sourced from multiple references, slight variations may exist.

The reactivity of this compound is dominated by the presence of the α-bromine atom. This feature facilitates nucleophilic substitution reactions, primarily through an SN2 mechanism. vulcanchem.com This reactivity allows for the strategic introduction of various functionalities at the alpha-position. For example, reaction with amines can yield α-amino esters, which are fundamental components of peptides and other pharmaceuticals. vulcanchem.com The ester group itself can undergo reactions such as hydrolysis to form the corresponding carboxylic acid (2-bromotetradecanoic acid) or reduction to yield an alcohol (2-bromotetradecanol). vulcanchem.com

Scope and Research Imperatives for this compound

The utility of this compound as a synthetic intermediate defines its current research relevance. It serves as a starting material or precursor in the synthesis of novel organic compounds. guidechem.com

Key Research Applications:

Pharmaceutical Synthesis: It is used as a building block for creating more complex pharmaceutical compounds. guidechem.com Its ability to participate in C-C bond formation and functional group interconversion makes it a valuable tool for medicinal chemists. vulcanchem.comorganic-chemistry.org

Lipid Research: Analogues of this compound have been used as model compounds to study biochemical pathways. For instance, this compound has been investigated for its effects on fatty acid β-oxidation, where it is suggested to inhibit enzymes like acyl-CoA dehydrogenase. vulcanchem.com This inhibitory action leads to lipid accumulation and a deficit in energy production from fatty acids, providing insights into metabolic disorders. vulcanchem.com

Agrochemicals and Surfactants: The long carbon chain and reactive bromine atom make it a suitable precursor for agrochemicals. vulcanchem.com Furthermore, reduction of the ester group leads to 2-bromotridecanol, which can be a precursor for surfactants. vulcanchem.com

The primary research imperative for this compound is to continue exploring its utility as a versatile and customizable building block in synthetic organic chemistry. guidechem.com Its role in creating libraries of new compounds for screening in drug discovery and materials science remains a key focus. Investigations into its influence on biological systems, particularly in lipid metabolism, also continue to be an important area of study. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H31BrO2 B1293810 Ethyl 2-bromotetradecanoate CAS No. 14980-92-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromotetradecanoate
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InChI

InChI=1S/C16H31BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19-4-2/h15H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JQQZIRFEGUUJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40884780
Record name Tetradecanoic acid, 2-bromo-, ethyl ester
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Molecular Weight

335.32 g/mol
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CAS No.

14980-92-8
Record name Tetradecanoic acid, 2-bromo-, ethyl ester
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Record name Tetradecanoic acid, 2-bromo-, ethyl ester
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Record name Ethyl 2-bromotetradecanoate
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Record name Tetradecanoic acid, 2-bromo-, ethyl ester
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Record name Tetradecanoic acid, 2-bromo-, ethyl ester
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Record name Ethyl 2-bromotetradecanoate
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Advanced Synthetic Methodologies for Ethyl 2 Bromotetradecanoate

Esterification-Based Routes to Alpha-Bromo Esters

Esterification-based routes are common for the synthesis of alpha-bromo esters like ethyl 2-bromotetradecanoate. These methods can be broadly categorized into two main approaches: direct bromination of the pre-formed ester or esterification of a pre-brominated carboxylic acid.

Direct Bromination of Ethyl Tetradecanoate (B1227901)

The direct bromination of ethyl tetradecanoate involves the reaction of the ester with a brominating agent to introduce a bromine atom at the alpha-carbon (the carbon adjacent to the ester carbonyl group). This method is conceptually straightforward but requires careful control of reaction conditions to achieve high selectivity and yield.

One documented approach involves the use of hydrogen bromide in acetic acid. vulcanchem.com This system provides both the bromine source and an acidic environment that can facilitate the reaction. The reaction proceeds via an enol or enolate intermediate, which is then attacked by the electrophilic bromine.

Key reaction parameters for the direct bromination of ethyl tetradecanoate are summarized below:

ParameterDescription
Substrate Ethyl tetradecanoate
Brominating Agent HBr/acetic acid
Solvent Acetic acid
Key Intermediate Enol or enolate of ethyl tetradecanoate

Challenges in this method include the potential for over-bromination, leading to the formation of di-bromo byproducts, and side reactions such as ester hydrolysis, particularly in the presence of strong acids and water. vulcanchem.com

Fischer Esterification of 2-Bromotetradecanoic Acid

An alternative and often more controlled method is the Fischer esterification of 2-bromotetradecanoic acid. This two-step process involves the initial synthesis of the alpha-bromo acid, followed by its esterification with ethanol (B145695).

The synthesis of 2-bromotetradecanoic acid is typically achieved through the Hell-Volhard-Zelinsky reaction, which will be discussed in more detail in section 2.2.1. Once the bromo-acid is obtained, it can be esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the ester product. vulcanchem.comorgsyn.org

Typical conditions for the Fischer esterification are as follows:

ParameterDescription
Reactants 2-Bromotetradecanoic acid, Ethanol
Catalyst Concentrated Sulfuric Acid
Solvent Toluene (to facilitate water removal)
Conditions Reflux

This method offers better control over the position of bromination and can lead to higher yields of the desired product compared to direct bromination of the ester.

Alternative Synthetic Pathways for Alpha-Bromoester Formation

Beyond the direct esterification routes, other synthetic strategies can be employed to generate this compound, often involving the formation of the alpha-bromo acid as a key intermediate.

Hell-Volhard-Zelinsky Type Reactions and Subsequent Esterification

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and reliable method for the alpha-halogenation of carboxylic acids. nrochemistry.comalfa-chemistry.comwikipedia.orgbyjus.com This reaction involves treating the carboxylic acid with a halogen (in this case, bromine) and a catalytic amount of a phosphorus trihalide, such as phosphorus tribromide (PBr₃). wikipedia.orgbyjus.com

The reaction mechanism proceeds through the formation of an acyl bromide, which then enolizes. masterorganicchemistry.com This enol form readily reacts with bromine at the alpha-position. The resulting α-bromo acyl bromide can then be converted to the desired ethyl ester by quenching the reaction with ethanol instead of water. nrochemistry.comwikipedia.org This in-situ esterification is an efficient way to produce this compound directly from tetradecanoic acid.

The key steps in the HVZ reaction followed by esterification are:

StepDescription
1. Acyl Bromide Formation Tetradecanoic acid reacts with PBr₃ to form tetradecanoyl bromide.
2. Enolization The acyl bromide tautomerizes to its enol form.
3. α-Bromination The enol reacts with Br₂ to form 2-bromotetradecanoyl bromide.
4. Esterification The α-bromo acyl bromide reacts with ethanol to yield this compound.

The HVZ reaction is known for its harsh conditions, often requiring high temperatures and long reaction times. nrochemistry.combyjus.com

Controlled Radical Halogenation Strategies

Radical halogenation offers another avenue for the synthesis of alpha-bromo esters. This approach typically involves the use of a radical initiator and a bromine source that can participate in a radical chain reaction. N-Bromosuccinimide (NBS) is a common reagent for this purpose, often used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or light.

The reaction proceeds via the abstraction of a hydrogen atom from the alpha-position of the ester by a bromine radical, forming a resonance-stabilized radical intermediate. This radical then reacts with another molecule of the bromine source to form the alpha-bromo ester and propagate the radical chain. pearson.com

A summary of a potential radical bromination approach:

ComponentRole
Substrate Ethyl tetradecanoate
Bromine Source N-Bromosuccinimide (NBS)
Initiator AIBN or UV light
Solvent A non-reactive solvent such as carbon tetrachloride or ethyl acetate

Careful control of the reaction conditions is crucial to favor the desired mono-bromination at the alpha-position and minimize competing reactions.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure compounds is of significant interest, particularly in the pharmaceutical and life sciences fields. ub.edu For a chiral molecule like this compound, stereoselective synthesis aims to produce a single enantiomer (either the (R) or (S) form) in high enantiomeric excess.

Several strategies can be employed for the stereoselective synthesis of alpha-bromo esters. One common approach is the use of chiral auxiliaries. ub.edu A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Another powerful method is enzymatic resolution. techniumscience.com This technique utilizes the stereospecificity of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For instance, a racemic mixture of 2-bromohexadecanoic acid has been successfully resolved using a lipase-catalyzed esterification, where the enzyme selectively esterifies one enantiomer, leaving the other as the unreacted acid. techniumscience.com A similar approach could likely be adapted for the synthesis of enantiopure this compound.

Potential strategies for stereoselective synthesis include:

StrategyDescription
Chiral Auxiliaries A chiral auxiliary is attached to the tetradecanoic acid backbone to direct the bromination to one face of the molecule, followed by esterification and removal of the auxiliary.
Enzymatic Resolution A lipase (B570770) could be used to selectively esterify one enantiomer of racemic 2-bromotetradecanoic acid with ethanol, allowing for the separation of the enantiopure ester and the unreacted bromo-acid.

The development of efficient stereoselective syntheses of this compound is an active area of research, driven by the demand for enantiomerically pure building blocks in the synthesis of complex target molecules.

Mechanistic Investigations of Reactions Involving Ethyl 2 Bromotetradecanoate

Elucidation of Nucleophilic Substitution Reaction Mechanisms

The presence of a bromine atom on the α-carbon to the ester group makes ethyl 2-bromotetradecanoate a prime candidate for nucleophilic substitution reactions. vulcanchem.com These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-heteroatom or carbon-carbon bonds. guidechem.com

SN2 Pathways and Stereochemical Inversion

The reaction of this compound with nucleophiles predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. vulcanchem.comwikipedia.org In this concerted process, the nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine leaving group. wikidoc.orgkhanacademy.org This "backside attack" leads to a transition state where the carbon atom is pentacoordinate and undergoes sp² hybridization. wikipedia.org

A critical consequence of the SN2 mechanism is the inversion of stereochemistry at the chiral α-carbon, a phenomenon known as the Walden inversion. wikipedia.orgwikidoc.org If the starting material is a single enantiomer, the product will be the opposite enantiomer. khanacademy.orglibretexts.org For instance, the reaction of (R)-ethyl 2-bromotetradecanoate with a nucleophile will yield the (S)-product. This stereospecificity is a hallmark of the SN2 reaction and is crucial in asymmetric synthesis. libretexts.org

The rate of the SN2 reaction is influenced by several factors, including the strength of the nucleophile and steric hindrance around the reaction center. wikidoc.orgopenstax.org While this compound has a secondary α-carbon, the long alkyl chain does not significantly hinder the approach of the nucleophile, allowing the SN2 reaction to occur. openstax.org

Formation of Olefinic Products via Elimination Processes (E1/E2)

In addition to substitution, this compound can undergo elimination reactions to form unsaturated products, specifically α,β-unsaturated esters. These reactions, categorized as E1 (unimolecular) and E2 (bimolecular), compete with SN2 reactions, particularly in the presence of strong, sterically hindered bases. wikidoc.orgmsu.edu

The E2 mechanism is a concerted process where a base abstracts a proton from the β-carbon at the same time the bromide leaving group departs, forming a double bond. vedantu.commgscience.ac.in This reaction is stereospecific, favoring an anti-periplanar arrangement of the proton and the leaving group. mgscience.ac.in The use of a strong, non-nucleophilic base, such as potassium tert-butoxide, and high temperatures favor the E2 pathway over SN2. msu.eduvedantu.com

The E1 mechanism, on the other hand, is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. libretexts.orglibretexts.org A weak base then abstracts a proton from an adjacent carbon to form the double bond. libretexts.org E1 reactions are more common with tertiary alkyl halides and are favored by polar, protic solvents. For a secondary halide like this compound, the E1 pathway is less likely than E2, especially with strong bases.

Zaitsev's rule generally predicts that the more substituted (and therefore more stable) alkene will be the major product in elimination reactions. libretexts.org However, the regioselectivity can be influenced by the steric bulk of the base.

Investigations into Carbonyl Reactivity

The ester functional group in this compound is also a site of chemical reactivity, primarily involving nucleophilic acyl substitution.

Transesterification Reaction Dynamics

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide ion on the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net This intermediate then collapses, expelling the original ethoxide group to form the new ester. masterorganicchemistry.com

In an acid-catalyzed transesterification, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. wikipedia.orgscielo.br An alcohol molecule then attacks the activated carbonyl, leading to a tetrahedral intermediate. After a series of proton transfers, the original ethanol (B145695) molecule is eliminated, and the new ester is formed. scielo.br The reaction is an equilibrium process, and driving it to completion often requires removing one of the products, such as ethanol, by distillation. wikipedia.org

Hydrolysis Pathways

Hydrolysis of this compound, the cleavage of the ester bond by water, can also occur under acidic or basic conditions to yield 2-bromotetradecanoic acid and ethanol. vulcanchem.comeuropa.eu

Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. scielo.br This leads to a tetrahedral intermediate that then eliminates an ethoxide ion. A subsequent acid-base reaction between the carboxylic acid and the alkoxide yields the carboxylate salt and ethanol.

Acid-catalyzed hydrolysis follows a mechanism similar to acid-catalyzed transesterification, with water acting as the nucleophile. europa.eu The carbonyl oxygen is protonated, followed by the nucleophilic attack of water. scielo.br After proton transfers, ethanol is eliminated as the leaving group. This reaction is reversible.

Alpha-Carbon Chemistry and Enolate Formation

The presence of a proton on the α-carbon, the same carbon bearing the bromine atom, allows for the formation of an enolate or enol intermediate. libretexts.org This reactivity is fundamental to many carbon-carbon bond-forming reactions.

The α-proton of this compound is acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. masterorganicchemistry.com Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate the α-carbon to form an enolate. wikipedia.orglibretexts.org Enolates are powerful nucleophiles that can react with various electrophiles. masterorganicchemistry.com

The formation of the enolate is a key step in reactions like the acetoacetic ester synthesis, which allows for the conversion of an alkyl halide into a methyl ketone. chemistry.coach While this compound itself is the alkylating agent in many reactions, its potential to form an enolate, albeit complicated by the presence of the bromine leaving group on the same carbon, is a key aspect of its chemistry. The resulting enolate can be alkylated, but this can be a complex reaction due to the possibility of self-condensation or other side reactions. youtube.com

The enolate can exist in equilibrium with its keto tautomer, with the keto form being significantly favored. libretexts.org However, the transient formation of the enolate is sufficient to enable a range of important synthetic transformations. libretexts.org

Data Tables

Table 1: Reactivity of this compound in Nucleophilic Substitution

NucleophileReaction TypeProductConditions
Amine (R-NH₂)SN2α-Amino esterAprotic solvent vulcanchem.com
Cyanide (CN⁻)SN2α-Cyano esterPolar aprotic solvent
Azide (B81097) (N₃⁻)SN2α-Azido esterDMF or DMSO

Interactive Data Table: Factors Influencing Substitution vs. Elimination

FactorFavors SN2Favors E2
Base Weakly basic, good nucleophileStrong, sterically hindered base
Temperature Lower temperaturesHigher temperatures
Solvent Polar aproticLess polar, aprotic

Alkylation and Acylation Reactions at the Alpha-Position

The electrophilic nature of the α-carbon, enhanced by the adjacent bromine atom, makes this compound susceptible to nucleophilic attack, facilitating alkylation and acylation reactions. vulcanchem.com These reactions are fundamental for carbon-carbon bond formation.

The primary mechanism for α-alkylation involves the S_N2 reaction of a nucleophile with the substrate. ucsb.edu Typically, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to deprotonate a less substituted ketone or ester, generating a kinetic enolate. masterorganicchemistry.com This enolate then acts as the nucleophile, attacking the α-carbon of this compound and displacing the bromide ion. The use of stabilized enolates, such as those derived from β-dicarbonyl compounds, is also common as they are easier to form. masterorganicchemistry.com

Acylation at the alpha-position can be achieved through a similar enolate-based strategy, where the enolate reacts with an acyl halide. Alternatively, Friedel-Crafts acylation principles can be adapted. In a typical Friedel-Crafts acylation, a Lewis acid activates an acyl halide to generate a highly electrophilic acylium ion. byjus.comsigmaaldrich.commasterorganicchemistry.com This ion then reacts with an aromatic ring. For this compound, a variation might involve its conversion into an organometallic reagent which then attacks an acyl chloride, or the direct reaction with a nucleophilic species that has been acylated.

Reaction Type Reagents General Mechanism Key Intermediate
α-Alkylation Alkyl Halide (R-X), Base (e.g., LDA)S_N2 displacement of bromide by a carbon nucleophile (enolate). ucsb.eduEnolate Ion
α-Acylation Acyl Halide (RCOCl), Base (e.g., LDA)Nucleophilic attack by an enolate on the acyl halide.Enolate Ion
Friedel-Crafts Type Acylation Arene, Lewis Acid (e.g., AlCl₃)Formation of an acylium ion which acts as an electrophile. masterorganicchemistry.comAcylium Ion

Condensation Reactions Involving Stabilized Enolates

Condensation reactions are a cornerstone of C-C bond formation, and this compound can participate in these transformations, particularly with stabilized enolates. The classic example relevant to esters is the Claisen condensation, which involves the dimerization of two ester molecules. msu.edu

In the context of this compound, a mixed Claisen condensation is more pertinent. The reaction would involve a stabilized enolate, typically formed from a β-dicarbonyl compound like diethyl malonate or ethyl acetoacetate, and this compound. The mechanism initiates with the deprotonation of the β-dicarbonyl compound by a suitable base (matching the ester's alcohol component to prevent transesterification) to form a resonance-stabilized enolate. msu.edu This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent elimination of an ethoxide ion would lead to the condensed product. The presence of the α-bromo substituent can influence the reaction pathway, potentially leading to subsequent cyclization or elimination reactions depending on the conditions.

Organometallic Reactions with this compound

The carbon-bromine bond in this compound allows for the formation of various organometallic reagents or for direct reaction with them, opening up a wide array of synthetic possibilities.

Organozinc Reagent Coupling Processes

Organozinc reagents offer a milder alternative to Grignard reagents and exhibit greater functional group tolerance. sigmaaldrich.com Their application with α-halo esters is best exemplified by the Reformatsky reaction. wikipedia.orgorganic-chemistry.org

In the Reformatsky reaction, zinc metal is inserted into the carbon-bromine bond of this compound through oxidative addition. wikipedia.orglibretexts.org This in-situ generation creates an organozinc reagent, often called a Reformatsky enolate. libretexts.org This enolate is significantly less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester group of another molecule. wikipedia.org Instead, it selectively adds to the carbonyl group of an aldehyde or ketone co-reactant. organic-chemistry.org An acidic workup then yields a β-hydroxy ester. libretexts.org

Organometallic Reagent Formation/Source Reaction with this compound Final Product (after workup)
Grignard Reagent (RMgX) Reaction of alkyl/aryl halide with Mg metal. sigmaaldrich.comDouble addition to the ester carbonyl. masterorganicchemistry.comTertiary Alcohol
Organozinc (Reformatsky) Reagent In-situ reaction of the substrate with Zn dust. libretexts.orgForms a zinc enolate that adds to an external aldehyde/ketone. organic-chemistry.orgnih.govβ-Hydroxy Ester
Organozinc (for Negishi Coupling) Reaction of the substrate with activated Zinc (Rieke® Zinc). sigmaaldrich.comPalladium-catalyzed cross-coupling with an aryl/vinyl halide. organic-chemistry.orgα-Aryl/Vinyl Tetradecanoate (B1227901)

Another important process is the Negishi cross-coupling reaction. This involves the palladium-catalyzed coupling of an organozinc reagent with an organic halide. organic-chemistry.org In this context, this compound could either be converted into an organozinc species first (using highly reactive Rieke® Zinc) for coupling with an aryl halide, or it could serve as the electrophilic partner for a different organozinc reagent. sigmaaldrich.comorganic-chemistry.org

Radical Reaction Pathways and Their Intermediates

The carbon-bromine bond in this compound is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions, or in the presence of a radical initiator like azobisisobutyronitrile (AIBN), to generate an α-carbonyl radical.

The primary intermediate is the ethyl 2-tetradecanoyl radical. The fate of this radical intermediate depends on the reaction conditions and the presence of other reagents.

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule to form ethyl tetradecanoate.

Addition to Alkenes: The radical can add across the double bond of an alkene, forming a new carbon-carbon bond and generating a new radical species. This is a key step in radical polymerization and intermolecular additions.

Cyclization: If an unsaturated bond is present elsewhere in the molecule (in a modified substrate), intramolecular radical cyclization can occur to form cyclic structures. beilstein-journals.org

Reaction with Heteroatoms: The generated radical can also react with heteroatom-containing compounds, for example, adding to isocyanides to form imidoyl radicals as key intermediates in the synthesis of nitrogen-containing heterocycles. beilstein-journals.org

Studies on simpler systems, like the ethyl radical, show that photoexcitation can lead to prompt, site-specific hydrogen atom elimination through non-adiabatic pathways, a process that could potentially be accessible to the larger radical derived from this compound under specific energetic conditions. rsc.org

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis provides powerful and selective methods for forming new bonds under often mild conditions. mdpi.com this compound, as an alkyl halide, is an excellent substrate for various cross-coupling reactions. The general mechanism for many of these reactions involves a catalytic cycle of oxidative addition, transmetalation (if applicable), and reductive elimination.

Palladium-Catalyzed Reactions: Palladium is one of the most versatile metals for cross-coupling. Besides the Negishi coupling mentioned earlier, the Heck reaction offers a pathway to couple the substrate directly with an alkene in the presence of a base. mdpi.com The Tsuji-Trost reaction is another key palladium-catalyzed transformation, typically involving the allylation of a nucleophile. mdpi.com

Nickel-Catalyzed Reactions: Nickel catalysts can be used for reductive coupling reactions. For instance, a Ni(0) catalyst can undergo oxidative addition into the C-Br bond, and the resulting organonickel intermediate can participate in coupling with various partners, including alkenes. nih.govbeilstein-journals.org

Copper-Catalyzed Reactions: Copper catalysts are often used in conjunction with other organometallic reagents, such as in the conjugate addition of organozinc reagents. rsc.org They can also facilitate cross-coupling reactions, sometimes referred to as Ullmann-type couplings.

Rhodium-Catalyzed Reactions: Rhodium complexes can catalyze alkylation reactions through a "hydrogen-borrowing" mechanism, where an alcohol is temporarily oxidized to an aldehyde, which then reacts with a nucleophile, followed by reduction of the resulting intermediate by the rhodium-hydride species. liv.ac.uk A variation could involve this compound as the electrophile in such a sequence.

Applications of Ethyl 2 Bromotetradecanoate in Advanced Chemical Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

Ethyl 2-bromotetradecanoate serves as a fundamental building block for the introduction of a fourteen-carbon chain functionalized at the second position. The presence of the bromine atom at the α-position to the ester carbonyl group activates the molecule for nucleophilic substitution reactions, making it an effective alkylating agent. This reactivity is central to its utility in the construction of complex molecules.

One of the most common applications of this compound is in the alkylation of carbanions, particularly those derived from active methylene (B1212753) compounds. For instance, in the synthesis of substituted malonic esters, the enolate of diethyl malonate can readily displace the bromide from this compound to form a new carbon-carbon bond. This reaction is a cornerstone of classic organic synthesis for chain elongation and the introduction of functional groups.

Similarly, β-keto esters can be effectively alkylated at the α-position using this compound in the presence of a suitable base. aklectures.comyoutube.comyoutube.com This reaction provides a direct route to long-chain β-keto esters, which are valuable precursors for the synthesis of more complex structures, including ketones, after subsequent hydrolysis and decarboxylation steps. aklectures.comyoutube.com The general scheme for such alkylation reactions is presented below:

Table 1: Representative Alkylation Reactions using this compound

Nucleophile (Active Methylene Compound) Base Product
Diethyl malonate Sodium ethoxide Diethyl 2-(1-ethoxycarbonyltridecyl)malonate

These reactions highlight the role of this compound in forging new carbon-carbon bonds, a fundamental process in the assembly of intricate molecular frameworks. The long alkyl chain introduced by this reagent can be a key structural feature in various target molecules, including natural products and their analogues.

Precursor for the Synthesis of Novel Chemical Entities and Libraries

The reactivity of this compound makes it an ideal starting material for the generation of novel chemical entities and the construction of chemical libraries. Combinatorial chemistry approaches often rely on versatile building blocks that can be systematically modified to produce a large number of structurally related compounds. nih.gov this compound, with its reactive handle, is well-suited for such synthetic strategies.

In the burgeoning field of lipidomics and the development of lipid-based drug delivery systems, there is a significant demand for novel lipid and lipid-like molecules. nih.govnih.gov Combinatorial synthesis has emerged as a powerful tool for the rapid generation of libraries of these compounds for high-throughput screening. nih.gov this compound can serve as a key precursor in these syntheses, where the tetradecanoyl moiety can be attached to various head groups or further functionalized to create a diverse set of lipidoids. nih.gov

For example, the α-bromo group can be displaced by a variety of nucleophiles, such as amines, thiols, or alcohols, to introduce different functionalities. This allows for the systematic variation of the molecular structure, leading to libraries of compounds with a range of physicochemical properties. These libraries can then be screened for various biological activities, such as gene delivery efficacy or antimicrobial properties.

Utilization in the Preparation of Long-Chain Fatty Acid Derivatives

This compound is a valuable precursor for the synthesis of a variety of long-chain fatty acid derivatives with specific functionalities at the α-position. These derivatives are of interest in various fields, including biochemistry and materials science.

Synthesis of α-Hydroxy Fatty Acids:

One important transformation is the conversion of this compound to Ethyl 2-hydroxytetradecanoate. This can be achieved through a nucleophilic substitution reaction with a hydroxide (B78521) source, typically under conditions that minimize elimination side reactions. The resulting α-hydroxy ester can then be hydrolyzed to afford 2-hydroxytetradecanoic acid. larodan.com These α-hydroxy fatty acids are components of various natural lipids and have applications in cosmetics and as chiral building blocks.

Synthesis of α-Amino Fatty Acids:

Another significant application is the synthesis of α-amino acids with long alkyl chains. This can be accomplished through various synthetic routes, such as the Gabriel synthesis or by direct amination of the α-bromo ester. For instance, reaction with sodium azide (B81097) followed by reduction provides a route to the corresponding α-amino ester, which can then be hydrolyzed to the free amino acid, 2-aminotetradecanoic acid. These non-proteinogenic amino acids are of interest in peptide and peptidomimetic chemistry.

Synthesis of Branched-Chain Fatty Acids:

This compound can also be utilized in the synthesis of branched-chain fatty acids. google.comnih.gov For example, it can be used in reactions with organometallic reagents to introduce an alkyl group at the α-position, leading to a branched structure. The synthesis of branched-chain fatty acids is of interest due to their unique physical properties and their presence in various biological systems. wikipedia.org

Table 2: Synthesis of Long-Chain Fatty Acid Derivatives from this compound

Reagent(s) Product Derivative Class
1. NaOH (aq) 2. H₃O⁺ 2-Hydroxytetradecanoic acid α-Hydroxy fatty acid
1. NaN₃ 2. H₂/Pd 3. H₃O⁺ 2-Aminotetradecanoic acid α-Amino acid

Strategic Integration in Multi-Step Retrosynthetic Analyses

In the art of planning the synthesis of a complex organic molecule, retrosynthetic analysis is a powerful tool that involves mentally deconstructing the target molecule into simpler, commercially available starting materials. youtube.com this compound, as a readily available bifunctional molecule, represents a key synthon in many retrosynthetic strategies.

When a target molecule contains a long, unbranched C14 alkyl chain attached to a functional group, a retrosynthetic disconnection can often lead back to this compound or a similar α-halo ester. The key is to recognize the structural motif that can be formed through an alkylation reaction.

Consider a hypothetical target molecule, a complex lipid with a C14 chain attached to a malonate-derived moiety. A retrosynthetic analysis would involve a C-C bond disconnection at the α-position of the ester that was formerly the malonate. This disconnection would reveal two synthons: a malonate enolate and an electrophilic 14-carbon chain with a positive charge at the second carbon. The synthetic equivalent for the latter synthon is precisely this compound.

This strategic disconnection simplifies the complex target molecule into two more manageable fragments. The forward synthesis would then involve the alkylation of diethyl malonate with this compound, a well-established and reliable reaction. This illustrates how the recognition of this compound as a potential precursor can guide the entire synthetic plan. The principles of such disconnections are a fundamental aspect of modern organic synthesis. libretexts.org

Synthesis and Functionalization of Ethyl 2 Bromotetradecanoate Derivatives

Modifications at the Bromine-Substituted Alpha-Carbon

The bromine atom at the alpha-position to the ester carbonyl group is highly susceptible to a range of chemical transformations, making it a key handle for the derivatization of ethyl 2-bromotetradecanoate.

C-C Bond Formation via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound can serve as an electrophilic partner in several such reactions, allowing for the introduction of various organic moieties at the alpha-position.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netepa.gov This reaction is known for its mild conditions and high functional group tolerance. epa.govgoogle.com For this compound, a Suzuki coupling would enable the introduction of aryl, vinyl, or alkyl groups at the alpha-position, leading to a diverse range of 2-substituted tetradecanoate (B1227901) derivatives. The general mechanism involves the oxidative addition of the alpha-bromo ester to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the final product and regenerate the catalyst. researchgate.net

Heck Reaction: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govresearchgate.netlibretexts.org This reaction would allow for the vinylation of the alpha-carbon of this compound, introducing a carbon-carbon double bond. The choice of catalyst, base, and reaction conditions is crucial to optimize the yield and selectivity of the desired product. organic-chemistry.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org This reaction provides a direct route to the synthesis of 2-alkynyl tetradecanoate derivatives from this compound. Esters are generally stable under Sonogashira coupling conditions, making this a viable method for the functionalization of this substrate. researchgate.net

Cross-Coupling Reaction Coupling Partner Resulting C-C Bond Potential Product Class
Suzuki CouplingOrganoboronic acid/estersp2-sp2, sp2-sp32-Aryl/Alkenyl/Alkyl-tetradecanoates
Heck ReactionAlkenesp2-sp22-Vinyl-tetradecanoates
Sonogashira CouplingTerminal Alkynesp-sp22-Alkynyl-tetradecanoates

Heteroatom Substitution at the Alpha-Position

The bromine atom in this compound is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various heteroatoms at the alpha-carbon.

Azide (B81097) Substitution: Reaction with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) can be used to introduce an azido (B1232118) group at the alpha-position, yielding ethyl 2-azidotetradecanoate. d-nb.info This azido derivative can then be further transformed, for example, through reduction to the corresponding alpha-amino ester.

Thiol Substitution: The introduction of a sulfur-containing functional group can be achieved through reaction with a sulfur nucleophile. For instance, reaction with thiourea (B124793) followed by hydrolysis is a common method to synthesize thiols. This would lead to the formation of ethyl 2-mercaptotetradecanoate. researchgate.netresearchgate.netrsc.org

Amino Substitution: Direct amination can be challenging due to the potential for overalkylation. However, methods such as the Gabriel synthesis, involving the reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis, can be employed for the controlled synthesis of the primary amine, leading to ethyl 2-aminotetradecanoate.

Nucleophile Reagent Introduced Heteroatom Product
AzideSodium Azide (NaN₃)NitrogenEthyl 2-azidotetradecanoate
Thiol (via Thiourea)Thiourea (SC(NH₂)₂)SulfurEthyl 2-mercaptotetradecanoate
Amine (Gabriel Synthesis)Potassium PhthalimideNitrogenEthyl 2-aminotetradecanoate

Transformations of the Ester Moiety

The ester functional group in this compound can also be chemically modified to afford a range of derivatives with different properties and functionalities.

Amidation and Hydroxyl Functionalization

Amidation: The direct reaction of the ester with an amine to form an amide is generally a slow process. However, this transformation can be facilitated by using specific reagents or catalysts. researchgate.netnih.gov For instance, the use of strong bases like potassium tert-butoxide in DMSO can promote the amidation of esters with a wide range of amines. nih.gov This would convert this compound into the corresponding N-substituted 2-bromotetradecanamide.

Hydroxyl Functionalization: While not a direct transformation of the ester, the bromine at the alpha-position can be substituted by a hydroxyl group, typically through an SN2 reaction with a hydroxide (B78521) source under controlled conditions to minimize ester hydrolysis. This would yield ethyl 2-hydroxytetradecanoate.

Reductions to Corresponding Alcohols or Hydrocarbons

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester group to a primary alcohol, yielding 2-bromo-1-tetradecanol. Care must be taken as the C-Br bond might also be susceptible to reduction.

Partial Reduction to Aldehydes: A more controlled reduction to the aldehyde can be achieved using sterically hindered reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. youtube.comwikipedia.orgmasterorganicchemistry.comchemistrysteps.comadichemistry.com This would provide access to 2-bromotetradecanal.

Reduction to Hydrocarbons: Complete reduction of the ester group to a methyl group is a more challenging transformation and would require harsh conditions, potentially affecting the bromine atom.

Transformation Reagent/Condition Functional Group Conversion Product
AmidationAmine + Catalyst/PromoterEster to AmideN-Substituted 2-bromotetradecanamide
Reduction to AlcoholLithium Aluminum Hydride (LiAlH₄)Ester to Primary Alcohol2-Bromo-1-tetradecanol
Reduction to AldehydeDiisobutylaluminium Hydride (DIBAL-H)Ester to Aldehyde2-Bromotetradecanal

Exploration of Polyfunctionalized Tetradecanoate Systems

The combination of the reactions described above opens up pathways to a wide variety of polyfunctionalized tetradecanoate systems. By strategically choosing the sequence of reactions, molecules with multiple, distinct functional groups can be synthesized.

For example, a C-C bond-forming reaction at the alpha-position could be followed by a transformation of the ester group. A Suzuki coupling to introduce an aromatic ring, followed by the reduction of the ester to an alcohol, would lead to a (2-aryl)tetradecan-1-ol.

Alternatively, a heteroatom could be introduced at the alpha-position, followed by modification of the ester. For instance, the synthesis of ethyl 2-azidotetradecanoate could be followed by amidation of the ester, resulting in a 2-azido-N-substituted-tetradecanamide. This molecule contains both an azide and an amide functionality, which could be further elaborated orthogonally.

The ability to perform these transformations provides a powerful platform for the synthesis of complex long-chain fatty acid derivatives with tailored properties for various applications in materials science and medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like Ethyl 2-bromotetradecanoate. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

For this compound, ¹H NMR spectroscopy would reveal distinct signals for each unique proton environment. The methine proton (CH) at the C2 position, being adjacent to the electron-withdrawing bromine atom and the carbonyl group, is expected to appear significantly downfield. The methylene (B1212753) (CH₂) protons of the ethyl group and the long alkyl chain would exhibit characteristic chemical shifts and splitting patterns based on their neighboring protons. oregonstate.edumagritek.com

Similarly, ¹³C NMR spectroscopy provides a signal for each unique carbon atom. The carbonyl carbon (C=O) of the ester group would resonate at the lowest field (highest ppm value), while the carbons of the long alkyl chain would appear in the upfield region. The C2 carbon, directly bonded to the bromine atom, would be deshielded compared to the other methylene carbons in the chain. chemguide.co.ukdocbrown.infolibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are illustrative and based on typical chemical shift ranges for similar functional groups.)

Atom PositionTypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Splitting Pattern (¹H NMR)
-COOCH₂CH₃CH₃~1.25~14.1Triplet (t)
-COOCH₂CH₃CH₂~4.20~61.5Quartet (q)
C1 (-C =O)Carbonyl-~169.5-
C2 (-C HBr)Methine~4.15~45.0Triplet (t)
C3 (-C H₂)Methylene~2.0 - 2.2~34.0Multiplet (m)
C4-C13 (-C H₂)Methylene~1.2 - 1.4~22.7 - 31.9Multiplet (m)
C14 (-C H₃)Methyl~0.88~14.1Triplet (t)

While 1D NMR provides foundational data, multi-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the molecular structure of this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. researchgate.net For this compound, COSY would show a cross-peak between the methine proton at C2 and the adjacent methylene protons at C3, confirming their connectivity. It would also map the sequential couplings along the entire tetradecanoate (B1227901) chain and within the ethyl group. mq.edu.au

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). youtube.com An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the molecule's backbone and side chain. For example, the proton signal at ~4.15 ppm would show a cross-peak to the carbon signal at ~45.0 ppm, assigning both to the C2 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two to four bonds) between protons and carbons. This is invaluable for piecing together the molecular skeleton, especially around quaternary carbons or heteroatoms. mdpi.com Key HMBC correlations for this compound would include a cross-peak from the ethyl CH₂ protons (~4.20 ppm) to the carbonyl carbon (C1, ~169.5 ppm) and from the C2 methine proton (~4.15 ppm) to the same carbonyl carbon, unequivocally establishing the ester linkage and the position of the bromine atom.

For analyzing the structure of this compound in its solid form, Solid-State NMR (ssNMR) is a powerful tool. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions to provide insights into the molecular conformation, packing, and dynamics in the crystalline or amorphous solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material, where subtle changes in chemical shifts can indicate different polymorphs or conformational states of the long alkyl chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present. wikipedia.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. nist.gov It is particularly sensitive to polar bonds. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. Other key absorptions include the C-O stretching vibrations of the ester and the various C-H stretching and bending modes of the alkyl chains. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and vibrations. nih.govst-andrews.ac.uk For this compound, Raman spectroscopy would be effective for observing the C-C backbone vibrations of the long alkyl chain and the C-Br stretch. researchgate.netresearchgate.net

Table 2: Key Vibrational Spectroscopy Bands for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
C-H (Alkyl) StretchIR2850 - 2960Strong
C=O (Ester) StretchIR~1740Strong
C-H (Alkyl) BendIR1375 - 1465Medium
C-O (Ester) StretchIR1150 - 1250Strong
C-C (Backbone) StretchRaman800 - 1200Medium
C-Br StretchIR/Raman550 - 650Medium

(Note: IR data is based on the experimental spectrum available from the NIST Chemistry WebBook. nist.gov Raman data is illustrative.)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular mass of a compound, which allows for the unambiguous determination of its elemental formula. lcms.cz For this compound (C₁₆H₃₁BrO₂), HRMS can measure its mass with high accuracy, distinguishing it from other compounds with the same nominal mass. nih.gov

Electron ionization (EI) is a common technique used in conjunction with mass spectrometry. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. Analyzing these fragmentation patterns provides valuable structural information.

Key fragmentation pathways for this compound would include:

Alpha-cleavage: Breakage of the bond adjacent to the bromine atom.

Loss of the ethoxy group: Cleavage of the C-O bond to lose a ·OCH₂CH₃ radical (mass 45).

McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Cleavage of the alkyl chain: Fragmentation at various points along the C₁₂H₂₅ chain.

Table 3: Predicted HRMS Fragments for this compound (C₁₆H₃₁BrO₂)

Fragment IonDescriptionCalculated m/z (for ⁷⁹Br)
[C₁₆H₃₁BrO₂]⁺˙Molecular Ion334.1507
[M - OCH₂CH₃]⁺Loss of ethoxy radical289.0908
[M - Br]⁺Loss of bromine radical255.2324
[COOCH₂CH₃]⁺Ethoxycarbonyl fragment73.0289

(Note: The molecular formula C₁₆H₃₁BrO₂ has a theoretical monoisotopic mass of 334.1507 u (for ⁷⁹Br) and 336.1487 u (for ⁸¹Br), reflecting the natural isotopic abundance of bromine.)

X-ray Crystallography for Single-Crystal and Molecular Structure Determination (Applicable to Crystalline Derivatives)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By diffracting X-rays off a single crystal, one can determine exact bond lengths, bond angles, and the conformation of the molecule. bu.edu

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Given its volatility, GC is an ideal technique for analyzing this compound. ntnu.no When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate the compound from impurities based on differences in boiling point and polarity. nih.govresolvemass.cauib.no A GC analysis of a pure sample would show a single major peak at a characteristic retention time, and the area of this peak can be used for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the analysis and purification of esters. nih.gov Using a normal-phase (e.g., silica) or reverse-phase (e.g., C18) column, HPLC can effectively separate the target compound from non-polar or more polar impurities. The purity is assessed by monitoring the eluent with a detector, such as a UV detector (if the molecule has a chromophore) or a refractive index detector, where a pure sample would ideally yield a single, sharp peak.

Theoretical and Computational Chemistry Studies of Ethyl 2 Bromotetradecanoate

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule governs its reactivity and physical properties. Through methods like Molecular Orbital (MO) theory, we can gain a detailed understanding of the electron distribution within ethyl 2-bromotetradecanoate.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. ossila.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. utexas.eduyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. wikipedia.org

For this compound, the HOMO is expected to be localized around the regions of higher electron density, such as the oxygen atoms of the ester group and the bromine atom, which possess lone pairs of electrons. The LUMO, conversely, would likely be distributed around the electrophilic centers, particularly the carbonyl carbon and the carbon atom bonded to the bromine. Computational calculations, typically using Density Functional Theory (DFT), could predict the energies of these orbitals.

Hypothetical Frontier Orbital Energies for this compound

OrbitalEnergy (eV)Description
LUMO-0.5Primarily located on the C-Br antibonding orbital and the C=O group.
HOMO-9.8Localized on the lone pairs of the bromine and ester oxygen atoms.
Gap 9.3 Indicates high kinetic stability.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.orgavogadro.cc They are invaluable for predicting how molecules will interact with each other and for identifying sites susceptible to nucleophilic or electrophilic attack. libretexts.orgresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. acs.org

A calculated MEP map for this compound would likely show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The region around the hydrogen atoms of the long alkyl chain would exhibit a slightly positive potential, while the area near the bromine atom would also show some negative character. Such a map provides a clear, intuitive picture of the molecule's reactive sites. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational methods, particularly DFT, are extensively used to model the pathways of chemical reactions, providing detailed information about intermediates and transition states that are often difficult to observe experimentally. rsc.orgaip.org

Density Functional Theory (DFT) Applications

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms, such as the hydrolysis of esters. researchgate.net For this compound, DFT could be used to model its reaction with a nucleophile, for example, in a substitution reaction where the bromide ion is displaced.

The computational process would involve calculating the energies of the reactants, products, and any intermediates. More importantly, it would locate the transition state structure—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. DFT calculations could elucidate whether a reaction proceeds through, for example, an SN2 mechanism or another pathway. rsc.orgresearchgate.netyoutube.com

Bond Evolution Theory (BET)

Bonding Evolution Theory (BET) provides a powerful framework for understanding the intricate details of bond formation and cleavage during a chemical reaction. mdpi.comchemrxiv.org By analyzing the topology of the Electron Localization Function (ELF) along a reaction coordinate, BET can pinpoint the exact points where electronic rearrangements, such as the breaking of the C-Br bond and the formation of a new bond with a nucleophile, occur. researchgate.netresearchgate.net This method offers a more profound insight into the molecular mechanism than simply looking at the energy profile, describing the sequence of electronic events that constitute the reaction. mdpi.com For a reaction involving this compound, BET could reveal whether the C-Br bond cleavage is synchronous with the new bond formation or if it occurs in a stepwise fashion.

Conformational Analysis and Molecular Dynamics Simulations

The long tetradecanoate (B1227901) chain of this compound allows for significant conformational flexibility. Understanding the preferred shapes of the molecule and its dynamic behavior is crucial for predicting its physical properties and interactions.

Conformational Analysis

Hypothetical Relative Energies of this compound Conformers

ConformerDescriptionRelative Energy (kcal/mol)
1Fully extended anti-periplanar chain0.00 (Global Minimum)
2Gauche interaction near the ester group+0.85
3Gauche interaction in the middle of the chain+0.92
4Kinked chain conformation+1.54

Molecular Dynamics (MD) Simulations

MD simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time, offering a "movie" of molecular motion. acs.orgresearchgate.net An MD simulation of this compound, either in a vacuum or in a solvent, would reveal how the molecule flexes, rotates, and interacts with its environment. acs.org This approach is particularly useful for understanding properties like viscosity, diffusion, and how the molecule behaves in a solution, which is governed by the dynamic interplay of its various conformations.

Prediction and Interpretation of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is an invaluable tool for interpreting experimental spectra and confirming molecular structures. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structure elucidation. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can calculate the NMR chemical shifts (δ) and spin-spin coupling constants (J) for a given molecular structure. researchgate.netmodgraph.co.uk For this compound, these calculations would predict the ¹H and ¹³C chemical shifts. Comparing the calculated spectrum of a proposed structure with the experimental one can provide strong evidence for its correctness. For instance, calculations can help assign the specific signals of the protons and carbons near the electron-withdrawing ester and bromine groups, which are shifted downfield. orgchemboulder.com

Infrared (IR) Spectroscopy

Theoretical calculations can also predict vibrational frequencies, which correspond to the peaks observed in an IR spectrum. By performing a frequency calculation on the optimized geometry of this compound, one can obtain a theoretical IR spectrum. This would show characteristic peaks, such as the strong C=O stretching vibration of the ester group (expected around 1735-1750 cm⁻¹) and various C-H and C-O stretching and bending modes. orgchemboulder.com This allows for a detailed assignment of the experimental IR bands.

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules of this compound interact with each other determines its bulk properties, such as boiling point, melting point, and solubility.

Intermolecular Forces

The primary intermolecular forces at play for this compound would be van der Waals forces (due to the long alkyl chain) and dipole-dipole interactions (arising from the polar ester group and the C-Br bond). mdpi.comyoutube.com The long nonpolar tail will likely dominate, leading to packing behaviors similar to other fatty acid esters. nih.gov Computational models can quantify the strength of these interactions between two or more molecules, helping to explain the physical state and solubility characteristics of the compound.

Supramolecular Assembly Prediction

Supramolecular assembly refers to the spontaneous organization of molecules into larger, ordered structures. rsc.org For long-chain aliphatic compounds, this often involves the alignment of the alkyl chains to maximize van der Waals contacts, similar to the formation of lipid bilayers. acs.orgresearchgate.net Computational simulations can predict how molecules of this compound might self-assemble. chemrxiv.org It is plausible that they would form lamellar (layered) structures, with the polar bromo-ester headgroups interacting with each other and the nonpolar alkyl tails aligning in parallel. nih.gov Understanding these assemblies is crucial for materials science applications where the controlled organization of molecules is desired.

Biocatalytic Transformations and Enzymatic Studies of Ethyl 2 Bromotetradecanoate

Enantioselective Dehalogenation by Haloacid Dehalogenases

Haloacid dehalogenases (HADs) are enzymes that catalyze the cleavage of carbon-halogen bonds in halogenated organic acids, producing a corresponding hydroxy acid. These enzymes are of significant interest in biocatalysis due to their potential for producing enantiomerically pure compounds from racemic haloacids. frontiersin.orgnih.gov HADs are classified based on their substrate specificity and the stereochemistry of the resulting product. frontiersin.orgnih.gov

The enzymatic dehalogenation of 2-haloalkanoic acids is a well-studied process, particularly for short-chain substrates. However, the activity of most wild-type haloacid dehalogenases is significantly lower or even absent for long-chain halogenated acids. frontiersin.orgnih.gov This substrate preference is a major limitation in the application of these enzymes for compounds like 2-bromotetradecanoic acid, the carboxylic acid corresponding to ethyl 2-bromotetradecanoate.

Research has shown that the substrate specificity of haloacid dehalogenases is determined by the architecture of their active sites. For instance, studies on various HADs have demonstrated high catalytic activity for substrates with carbon chain lengths of up to four atoms. frontiersin.orgnih.gov The longer alkyl chain of tetradecanoic acid likely presents steric hindrance, preventing efficient binding and catalysis within the active site of most known haloacid dehalogenases.

To overcome this limitation, protein engineering strategies are being explored to expand the substrate scope of these enzymes. frontiersin.orgnih.gov By modifying the amino acid residues in the active site, it may be possible to create variants of haloacid dehalogenases that can accommodate long-chain substrates like 2-bromotetradecanoic acid and catalyze their enantioselective dehalogenation. Such engineered enzymes could provide a direct biocatalytic route to enantiomerically pure 2-hydroxytetradecanoic acid, a valuable chiral building block.

While direct enantioselective dehalogenation of this compound by haloacid dehalogenases is not yet a well-documented process, the general principles of HAD catalysis on analogous short-chain substrates provide a framework for future research. The following table summarizes the enantioselectivity of a wild-type haloacid dehalogenase on a shorter-chain 2-bromoalkanoic acid, illustrating the potential for stereoselective conversion.

Enzyme SourceSubstrateProduct ConfigurationEnantiomeric Excess (e.e.)Reference
Pseudomonas sp.(±)-2-Bromopropionic acid(S)-2-Hydroxypropionic acid>99%Fictional Data

This table presents fictional data for illustrative purposes, as specific data for this compound is not available.

Enzyme-Mediated Ester Hydrolysis and Transesterification Reactions

Lipases and esterases are widely used in biocatalysis for the hydrolysis and transesterification of esters. These enzymes are known for their broad substrate specificity and, in many cases, excellent enantioselectivity, making them ideal for the kinetic resolution of racemic esters.

The enzymatic hydrolysis of a racemic ester like this compound can lead to the separation of its enantiomers. In a typical kinetic resolution, one enantiomer of the ester is preferentially hydrolyzed by the enzyme to the corresponding carboxylic acid, while the other enantiomer remains largely unreacted. This allows for the separation of the unreacted ester and the produced acid, both in enantiomerically enriched forms.

Similarly, enzyme-catalyzed transesterification in the presence of an alcohol can also be used for kinetic resolution. In this case, one enantiomer of the racemic ester is converted to a new ester, while the other remains unchanged. The choice of enzyme, solvent, and reaction conditions can significantly influence the efficiency and enantioselectivity of the resolution.

While specific studies on the enzymatic hydrolysis or transesterification of this compound are limited, the behavior of lipases on structurally similar long-chain fatty acid esters and α-bromo esters has been extensively documented. For example, lipases such as Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase (PCL) are known to catalyze the resolution of a wide range of chiral esters with high enantioselectivity.

The following table presents representative data from a study on the kinetic resolution of a similar long-chain haloester, illustrating the potential outcomes for this compound.

EnzymeReactionSubstrateProductConversion (%)Enantiomeric Excess of Product (e.e.p)Enantiomeric Excess of Substrate (e.e.s)Reference
Candida antarctica Lipase BHydrolysis(±)-Ethyl 2-bromopalmitate(R)-2-Bromopalmitic acid4895%92%Fictional Data
Pseudomonas cepacia LipaseTransesterification (with butanol)(±)-Ethyl 2-bromomyristate(S)-Butyl 2-bromomyristate5098%>99%Fictional Data

This table presents fictional data for illustrative purposes, based on typical results for similar compounds.

Application of this compound as a Chiral Synthon in Biocatalysis

The enantiomerically pure forms of 2-bromotetradecanoic acid or its corresponding ester, obtained through biocatalytic resolution, represent valuable chiral synthons for the synthesis of more complex molecules. A chiral synthon, or chiral building block, is a molecule that contains a stereocenter and can be incorporated into a larger molecule without loss of its stereochemical integrity.

Enantiopure α-bromo fatty acids and their esters are versatile intermediates in organic synthesis. The bromine atom can be displaced by a variety of nucleophiles in stereospecific SN2 reactions, allowing for the introduction of different functional groups with inversion of configuration at the chiral center. For instance, reaction with azide (B81097) can lead to the formation of α-amino acids, while reaction with various oxygen or sulfur nucleophiles can yield α-hydroxy or α-thio derivatives.

Furthermore, the dehalogenated product, 2-hydroxytetradecanoic acid, is also a valuable chiral synthon. The hydroxyl group can be further functionalized, and the long alkyl chain makes it suitable for the synthesis of lipids, surfactants, and other amphiphilic molecules with specific stereochemistry.

While the direct application of enantiomerically pure this compound as a chiral synthon in subsequent biocatalytic steps is not extensively reported, its potential is evident from the broader field of biocatalysis. Enzymes such as transaminases, oxidoreductases, and lyases could potentially act on derivatives of 2-bromotetradecanoic acid or 2-hydroxytetradecanoic acid to create new chiral centers and build molecular complexity.

The following table outlines potential biocatalytic transformations of chiral synthons derived from this compound.

Chiral SynthonPotential Biocatalytic TransformationEnzyme ClassPotential Product
(R)- or (S)-2-Bromotetradecanoic acidReductive amination (after conversion to α-keto acid)Transaminase(S)- or (R)-2-Aminotetradecanoic acid
(R)- or (S)-2-Hydroxytetradecanoic acidOxidationAlcohol dehydrogenase2-Oxotetradecanoic acid
(R)- or (S)-2-Hydroxytetradecanoic acidEsterification with a chiral alcoholLipaseChiral diester

Q & A

Q. What are the established synthetic pathways for Ethyl 2-bromotetradecanoate, and how can researchers optimize reaction conditions?

  • Methodological Answer : this compound is synthesized via bromination of ethyl tetradecanoate derivatives. Key steps include:
  • Brominating Agent Selection : Use of reagents like PBr3\text{PBr}_3, NBS\text{NBS}, or HBr\text{HBr} in anhydrous conditions to minimize side reactions.
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM\text{DCM}) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
  • Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2:1 bromine-to-substrate ratio) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to verify the ester group (δ4.1ppm\delta \sim 4.1 \, \text{ppm} for OCH2CH3-\text{OCH}_2\text{CH}_3) and bromine substitution (δ3.5ppm\delta \sim 3.5 \, \text{ppm} for CH2Br-\text{CH}_2\text{Br}).
  • Mass Spectrometry (MS) : Confirm molecular ion peak (C16H31BrO2\text{C}_{16}\text{H}_{31}\text{BrO}_2, expected m/z334m/z \sim 334) and fragmentation patterns.
  • HPLC/GC-MS : Assess purity (>95%) and detect trace impurities .

Q. What are the stability and storage requirements for this compound in laboratory settings?

  • Methodological Answer :
  • Store at 28C2\text{–}8^\circ \text{C} in amber glass vials under inert gas (e.g., argon) to prevent hydrolysis or oxidation.
  • Monitor degradation via periodic NMR or FTIR to detect ester bond cleavage or bromine loss .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

  • Methodological Answer :
  • Systematic Error Analysis : Compare reaction parameters (temperature, solvent purity, catalyst presence) across studies.
  • Reproducibility Tests : Replicate protocols with controlled variables (e.g., anhydrous DCM\text{DCM}) and document deviations.
  • Alternative Pathways : Explore microwave-assisted synthesis or enzyme-catalyzed bromination for improved efficiency .

Q. What experimental design considerations are critical for studying this compound’s role in lipid metabolism or membrane dynamics?

  • Methodological Answer :
  • Model Systems : Use lipid bilayer models (e.g., liposomes) or cell cultures to assess incorporation kinetics.
  • Analytical Techniques : Employ fluorescence microscopy (with labeled analogs) or 31P^{31}\text{P}-NMR to track membrane interactions.
  • Controls : Include non-brominated analogs (e.g., ethyl tetradecanoate) to isolate bromine’s effects .

Q. How can researchers validate computational predictions (e.g., DFT calculations) of this compound’s reactivity?

  • Methodological Answer :
  • Experimental Benchmarking : Compare predicted C-Br\text{C-Br} bond dissociation energies with kinetic studies (e.g., radical trapping experiments).
  • Cross-Validation : Use multiple software packages (Gaussian, ORCA) and basis sets to reduce computational bias.
  • Spectral Matching : Overlay computed IR/Raman spectra with experimental data to validate electronic structures .

Q. What ethical and data integrity practices apply when publishing conflicting results on this compound’s bioactivity?

  • Methodological Answer :
  • Transparency : Disclose all raw data (e.g., NMR spectra, chromatograms) in supplementary materials.
  • Peer Review : Engage domain experts to evaluate methodological rigor and statistical analysis.
  • Plagiarism Checks : Use tools like Turnitin to ensure originality, and cite prior work comprehensively .

Methodological Resources

  • Data Analysis : Utilize mixed-method approaches (e.g., combining HPLC quantitation with kinetic modeling) to address complex datasets .
  • Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over non-refereed platforms. Cross-reference CAS registry entries (54663-78-4) for consistency .
  • Error Mitigation : Implement negative controls and triplicate measurements to reduce experimental variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.